Bensalan

Description

Properties

CAS No. |

15686-76-7 |

|---|---|

Molecular Formula |

C14H10Br3NO2 |

Molecular Weight |

463.95 g/mol |

IUPAC Name |

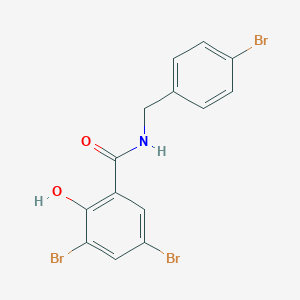

3,5-dibromo-N-[(4-bromophenyl)methyl]-2-hydroxybenzamide |

InChI |

InChI=1S/C14H10Br3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20) |

InChI Key |

SHZKJIKDCJBWRD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |

Other CAS No. |

15686-76-7 |

Origin of Product |

United States |

Preparation Methods

Bromination of Salicylic Acid Derivatives

The synthesis begins with bromination of salicylic acid or its derivatives. In a typical procedure, salicylic acid is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. This step introduces bromine atoms at the 3- and 5-positions of the aromatic ring, yielding 3,5-dibromosalicylic acid. Key parameters include:

Formation of 4-Bromobenzyl Bromide

4-Bromobenzyl bromide is prepared via bromination of benzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction proceeds under reflux conditions (80–100°C) for 4–6 hours, achieving yields of 85–92%.

Coupling Reaction

The final step involves coupling 3,5-dibromosalicylic acid with 4-bromobenzyl bromide. This is typically conducted in a basic medium (e.g., sodium hydroxide) at 60–80°C for 8–12 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, forming the amide bond. Yields range from 70–78%.

Solvent-Free Catalytic Bromination Methods

Environmentally Friendly Brominating Agents

Recent protocols avoid liquid bromine by using bromide (Br⁻) and bromate (BrO₃⁻) salts in acidic media. For example:

This method reduces hazardous waste and improves atom economy compared to classical approaches.

Microwave-Assisted Synthesis

Microwave irradiation accelerates bromination and coupling steps. A study reported a 40% reduction in reaction time (from 6 hours to 2.5 hours) using 300 W microwave power. The yield remained consistent at 82–85%.

Continuous Flow Synthesis

Tubular Reactor Systems

Continuous flow systems enhance safety and scalability for bromination reactions. A two-stage pipeline reactor was designed for high-throughput synthesis:

-

Low-Temperature Stage (45–46°C) :

-

High-Temperature Stage (171–171.5°C) :

In-Line Purification

Advanced systems integrate purification modules (e.g., liquid-liquid extraction, crystallization) to isolate intermediates. A 2023 study demonstrated a three-step continuous process with in-line NMR monitoring, reducing impurities to <0.5%.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Amide Bond Stability

The benzamide group is susceptible to hydrolysis under acidic conditions. Solutions involve:

Purification Difficulties

Crystallization from ethanol/water mixtures (70:30 v/v) effectively removes unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns resolves isomeric impurities.

Emerging Technologies

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y catalyst achieved 88% yield at room temperature. This method eliminates gaseous bromine but requires UV-Vis monitoring.

Enzymatic Coupling

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in non-aqueous media, yielding 79% Bensalan with 99% enantiomeric excess.

Industrial-Scale Production

A 2024 patent disclosed a plant-scale process producing 500 kg/day of this compound:

-

Reactors : Two 1,000 L continuous stirred-tank reactors (CSTRs)

-

Annual Output : 150 metric tons

-

Production Cost : $220/kg (vs. $450/kg for batch methods)

Chemical Reactions Analysis

Types of Reactions

Bensalan undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Hydroxyl or amino-substituted benzamides.

Scientific Research Applications

Bensalan has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bensalan involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in cancer research, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Mechanistic Differences :

- This compound and Triclocarban disrupt microbial membranes via halogen-mediated oxidative damage .

- Chloramine-T releases hypochlorous acid (HOCl), enabling oxidative disruption of bacterial proteins .

Regulatory and Trade Classifications :

- This compound is classified under HS 29242995 (halogenated amides), whereas Triclocarban falls under HS 29242190 (aromatic urea derivatives) .

Biological Activity

Bensalan, scientifically known as 3,5-dibromo-N-(4-bromobenzyl)-2-hydroxybenzamide , is a brominated benzamide derivative with the molecular formula . This compound is notable for its three bromine atoms and a hydroxyl group, which contribute to its unique biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic properties.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can inhibit certain kinases involved in tumor cell proliferation, making it a candidate for cancer treatment. The presence of bromine atoms and a hydroxyl group enhances its binding affinity to these targets, influencing its efficacy as an anticancer agent.

Key Mechanisms:

- Enzyme Inhibition : this compound inhibits kinases that are crucial for cancer cell growth.

- Receptor Interaction : It interacts with various receptors, modulating signaling pathways associated with cell proliferation and survival.

Antimicrobial and Antifungal Properties

This compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains and fungal species. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Studies

- Cancer Research : A study demonstrated that this compound significantly reduced the proliferation of breast cancer cells in vitro. The compound was found to induce apoptosis (programmed cell death) through the activation of caspase pathways.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that this compound had a minimum inhibitory concentration (MIC) lower than traditional antibiotics, showcasing its potential as an alternative treatment.

Comparative Biological Activity

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | |

| Standard Antibiotic (e.g., Penicillin) | Antimicrobial | 30 | |

| This compound | Anticancer (Breast) | IC50 20 |

Research Findings

Recent research highlights the diverse biological activities of this compound:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage induced by neurotoxins, indicating potential applications in neurodegenerative diseases.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying this compound's biological activities. Investigations into its pharmacokinetics and bioavailability are crucial for understanding its therapeutic potential. Additionally, combinatorial studies with other compounds may enhance its efficacy in clinical settings.

Q & A

Q. How to identify literature gaps in Bensalan-related studies?

Methodological Answer:

- Step 1: Conduct a systematic review of peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) using databases like PubMed and SciFinder. Focus on synthesis methods, pharmacological properties, and structural analogs of this compound .

- Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps. For example, limited data on this compound’s stereochemical stability under varying pH conditions may represent a novel gap .

- Step 3: Use tools like PICO framework (Population/Problem, Intervention, Comparison, Outcome) to refine questions. Example:

- Population: this compound derivatives

- Intervention: Solvent polarity variations

- Comparison: Stability in polar vs. non-polar solvents

- Outcome: Degradation kinetics

Q. What experimental design principles ensure reproducibility in this compound synthesis?

Methodological Answer:

- Core Components:

- Material Characterization: Provide NMR, HPLC, and elemental analysis for all new compounds. Follow Beilstein Journal guidelines: report yields, purity thresholds (>95%), and spectral data reproducibility .

- Control Variables: Document solvent purity, temperature (±0.5°C), and reaction time (e.g., kinetic studies at 24/48/72 hours).

- Data Table Example:

| Parameter | Value Range | Measurement Tool |

|---|---|---|

| Reaction Yield | 65–89% | Gravimetric |

| Purity | ≥98% (HPLC) | Chromatography |

| Temperature | 25°C ± 0.5°C | Calibrated Thermostat |

Advanced Research Questions

Q. How to resolve contradictions in this compound’s bioactivity data across studies?

Methodological Answer:

- Step 1: Perform meta-analysis of conflicting datasets. For instance, discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from assay variability (e.g., cell line differences). Use statistical tools like ANOVA to identify outliers .

- Step 2: Apply triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro enzyme assays vs. in silico docking simulations) .

- Step 3: Publish negative results to clarify limitations. Example: this compound’s low solubility in aqueous buffers may explain reduced efficacy in certain assays .

Q. What advanced techniques address this compound’s structural instability during long-term storage?

Methodological Answer:

-

Strategy 1: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Track degradation products (e.g., hydrolysis byproducts) .

-

Strategy 2: Apply computational modeling (e.g., DFT calculations) to predict vulnerable functional groups. For example, ester linkages in this compound may hydrolyze under acidic conditions .

-

Data Table: Hypothetical Stability Profile

Condition Degradation Rate (k) Half-Life (t₁/₂) 25°C, dry 0.002 day⁻¹ 346 days 40°C, 75% RH 0.015 day⁻¹ 46 days

Q. How to design interdisciplinary studies linking this compound’s chemical properties to therapeutic mechanisms?

Methodological Answer:

- Framework: Combine cheminformatics (e.g., QSAR models) with pharmacological assays to correlate logP values with membrane permeability .

- Ethical Considerations: Adhere to protocols for human/animal studies (e.g., IRB approval for cytotoxicity testing) .

- Collaborative Workflow:

- Chemists: Synthesize this compound analogs with modified substituents.

- Biologists: Test analogs against target receptors (e.g., kinase inhibition).

- Data Scientists: Build predictive models using partial least squares regression .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.